2-Hydrazinyl-5-nitrobenzoic acid
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Overview
Description
2-Hydrazinyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H7N3O4. It is a derivative of benzoic acid and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is commonly used as a reagent in analytical chemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process typically involves the use of nitric acid and sulfuric acid, which leads to the formation of nitrobenzoic acid . The subsequent introduction of the hydrazine group can be achieved through the reaction of nitrobenzoic acid with hydrazine hydrate under controlled conditions .
Industrial Production Methods
While specific industrial production methods for 2-Hydrazinyl-5-nitrobenzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale nitration reactors and hydrazine introduction processes to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazine group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydrazinyl-5-nitrobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-nitrobenzoic acid involves its functional groups, which can participate in various chemical reactions. The nitro group can undergo reduction to form amino derivatives, which can interact with biological molecules. The hydrazine group can form covalent bonds with proteins and other biomolecules, leading to modifications that affect their function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzoic acid: Another derivative of benzoic acid with a hydroxyl group instead of a hydrazine group.
3-Nitrobenzoic acid: A nitro derivative of benzoic acid with the nitro group in the meta position.
4-Nitrobenzoic acid: A nitro derivative of benzoic acid with the nitro group in the para position.
Uniqueness
2-Hydrazinyl-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a hydrazine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research.
Properties
IUPAC Name |
2-hydrazinyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-9-6-2-1-4(10(13)14)3-5(6)7(11)12/h1-3,9H,8H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHRLDNFBRTUNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560969 |
Source
|
Record name | 2-Hydrazinyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185556-56-3 |
Source
|
Record name | 2-Hydrazinyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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